Aluminum, tetrakis(2-methylpropyl)-mu-oxodi-
Description
"Aluminum, tetrakis(2-methylpropyl)-mu-oxodi-" is an organoaluminum compound characterized by a central aluminum core coordinated with four 2-methylpropyl (isobutyl) groups and a bridging oxo (μ-oxo) ligand. The "tetrakis" nomenclature indicates the presence of four identical ligands, while the μ-oxo bridge suggests a dimeric or polynuclear structure where oxygen bridges two aluminum centers. Such compounds are of interest in coordination chemistry and industrial applications, particularly in catalysis, metal extraction, and polymer synthesis .
The compound’s stability and reactivity are influenced by the steric bulk of the 2-methylpropyl ligands, which can hinder unwanted side reactions, and the μ-oxo bridge, which enhances thermal stability.
Properties
IUPAC Name |
bis(2-methylpropyl)alumanyloxy-bis(2-methylpropyl)alumane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C4H9.2Al.O/c4*1-4(2)3;;;/h4*4H,1H2,2-3H3;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNFGBKAHAEKFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[Al](CC(C)C)O[Al](CC(C)C)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36Al2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061373 | |
| Record name | Aluminum, tetrakis(2-methylpropyl)-.mu.-oxodi- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
998-00-5 | |
| Record name | Tetraisobutylaluminoxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=998-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aluminum, tetrakis(2-methylpropyl)-mu-oxodi- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000998005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum, tetrakis(2-methylpropyl)-.mu.-oxodi- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminum, tetrakis(2-methylpropyl)-.mu.-oxodi- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrakis(isobutyl)-μ-oxodialuminium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.405 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Controlled Partial Oxidation of Aluminum Trialkyls
- Procedure : Aluminum tri(2-methylpropyl) is dissolved in a dry, oxygen-free organic solvent such as toluene or hexane.
- Oxygen Introduction : A stoichiometric amount of oxygen or a mild oxidizing agent (e.g., water vapor in trace amounts or controlled oxygen gas flow) is introduced slowly.
- Reaction Conditions : Low temperature (0–25°C) to moderate temperature (up to 50°C) to control the oxidation rate.
- Outcome : Formation of a μ-oxo-bridged dimeric aluminum complex with four 2-methylpropyl ligands.
Alternative Synthesis via Aluminum Alkyl Halide Precursors
- Starting Materials : Aluminum halides (e.g., aluminum trichloride) reacted with 2-methylpropyl Grignard or organolithium reagents to form aluminum trialkyl intermediates.
- Subsequent Oxidation : The intermediate aluminum trialkyls are then oxidized as above to form the μ-oxo dimer.
- Advantages : Allows better control over alkyl substitution and purity.
Use of Bridging Oxygen Donors
- Method : Reaction of aluminum trialkyls with oxygen-donor compounds such as alcohols or ethers under controlled conditions to facilitate μ-oxo bridge formation.
- Consideration : Requires careful control to avoid over-oxidation or formation of aluminum hydroxides.
Research Findings and Data Analysis
| Parameter | Method 1: Direct Oxidation | Method 2: Alkyl Halide Route | Method 3: Oxygen Donor Route |
|---|---|---|---|
| Starting Material | Aluminum tri(2-methylpropyl) | Aluminum trichloride + Grignard reagent | Aluminum tri(2-methylpropyl) + alcohol/ether |
| Oxidizing Agent | Controlled O2 or mild oxidant | Controlled O2 or mild oxidant | Alcohol or ether (oxygen donor) |
| Temperature Range | 0–50°C | 0–50°C | Ambient to 50°C |
| Atmosphere | Inert (N2, Ar) | Inert (N2, Ar) | Inert (N2, Ar) |
| Purity of Product | High, with controlled oxidation | High, with intermediate purification | Moderate, risk of side products |
| Yield | 70–85% | 65–80% | 50–70% |
| Scalability | Good | Moderate | Limited |
Biological Activity
Aluminum, tetrakis(2-methylpropyl)-mu-oxodi- is a complex aluminum compound with potential applications in various fields, including materials science and biomedicine. Understanding its biological activity is crucial for evaluating its safety and efficacy in these applications. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
Aluminum, tetrakis(2-methylpropyl)-mu-oxodi- features a tetravalent aluminum center coordinated by four 2-methylpropyl groups and an oxo bridge. This structure may influence its reactivity and interaction with biological systems. The compound's molecular formula and structural characteristics are essential in predicting its biological behavior.
Biological Activity Overview
The biological activity of aluminum compounds can vary significantly based on their chemical structure and the substituents attached to the aluminum center. Research indicates that aluminum-based compounds can exhibit a range of biological effects, including:
- Antimicrobial Activity : Some aluminum complexes have demonstrated antibacterial properties, which can be beneficial in medical applications.
- Cytotoxicity : Certain aluminum compounds may induce cytotoxic effects in specific cell lines, raising concerns regarding their safety.
- Neurotoxicity : There is ongoing research into the potential neurotoxic effects of aluminum exposure, particularly in relation to neurodegenerative diseases.
Case Studies
Several case studies have investigated the biological effects of aluminum compounds, including those structurally similar to aluminum, tetrakis(2-methylpropyl)-mu-oxodi-. These studies typically focus on the following aspects:
- Antibacterial Efficacy : A study explored the antibacterial properties of aluminum complexes against various bacterial strains using disk diffusion methods. Results indicated that certain derivatives exhibited significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli.
- Cytotoxicity Assessments : Research involving cell viability assays (e.g., MTT assay) demonstrated that some aluminum compounds could reduce cell viability in human cancer cell lines, suggesting potential therapeutic applications or risks depending on the concentration.
- Neurotoxicity Studies : Investigations into the neurotoxic effects of aluminum exposure highlighted a correlation between high levels of aluminum and cognitive decline in animal models, prompting further examination of its safety profile in humans.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition of bacteria | |
| Cytotoxicity | Reduced cell viability | |
| Neurotoxicity | Potential cognitive decline |
Table 2: Case Study Findings
| Study Focus | Key Findings | Methodology |
|---|---|---|
| Antibacterial | Effective against S. aureus | Disk diffusion assay |
| Cytotoxicity | IC50 values indicating toxicity | MTT assay |
| Neurotoxicity | Correlation with cognitive decline | Animal model studies |
Research Findings
Research findings indicate that aluminum compounds can have diverse biological activities depending on their specific chemical structures. Notably:
- Antimicrobial Properties : The presence of alkyl groups such as 2-methylpropyl enhances the solubility and bioavailability of these compounds, potentially increasing their antibacterial efficacy.
- Cytotoxic Mechanisms : The cytotoxic effects observed in various cell lines suggest that these compounds may disrupt cellular processes, possibly through oxidative stress pathways.
- Neurotoxic Concerns : Evidence linking aluminum exposure to neurodegeneration necessitates further investigation into the long-term effects of such compounds on human health.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Aluminum Chemistry
- Aluminum, hydrobis(2-methylpropyl): A simpler organoaluminum compound with two 2-methylpropyl ligands and a hydride bridge. Unlike the tetrakis derivative, it lacks the μ-oxo bridge and exhibits higher reactivity due to fewer steric hindrances and reduced coordination saturation .
- Tetrakis(dimethylamino)tin (CAS: 1066-77-9): While a tin compound, its tetrakis coordination geometry with nitrogen ligands provides a comparison for steric and electronic effects in tetra-substituted metal complexes. The dimethylamino ligands offer stronger σ-donor properties compared to alkyl groups, influencing catalytic activity .
Bridged Metal Complexes
- Tetrakis(µ-carboxylato)diruthenium complexes : These feature carboxylato bridges between ruthenium centers, analogous to the μ-oxo bridge in the aluminum compound. Structural data (e.g., bond lengths of 1.95–2.05 Å for Ru–O bonds) suggest similar bridging ligand effects on metal-metal interactions .
- Tetrakis(l-acetato)chromium(II) : A paddle-wheel structure with acetate bridges. The chromium complex’s crystal structure (CCDC 2294928) reveals a Cr–Cr distance of 2.78 Å, highlighting how bridging ligands dictate metal coordination geometry .
Chelation and Stability
- Dipeptide (his-β-alanine) and porphyrin chelators: These exhibit varying affinities for Al³⁺. Porphyrins like TAPP show higher stability constants (log K ~12) for Al³⁺ compared to dipeptides (log K ~8), emphasizing ligand rigidity and donor atom arrangement in metal binding .
- Volatile 2-methylpropyl-containing compounds : Compounds like 2-methoxy-3-(2-methylpropyl) pyrazine demonstrate reduced stability during storage, suggesting that alkyl ligands in "Aluminum, tetrakis(2-methylpropyl)-mu-oxodi-" may similarly influence shelf-life under ambient conditions .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Ligand Effects on Stability
Q & A
Q. How can interdisciplinary approaches (e.g., chemical engineering, materials science) enhance applications of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
